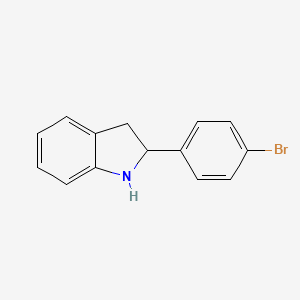

2-(4-溴苯基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromophenyl)indoline is a chemical compound that belongs to the class of indolines, which are heterocyclic organic structures characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound a valuable intermediate for further chemical transformations due to the reactivity of the bromine atom.

Synthesis Analysis

The synthesis of indoline derivatives, including those substituted with a bromophenyl group, can be achieved through various methods. One such method is the phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates, which yields highly functionalized 3-hydroxy-2,3-disubstituted indolines . Another approach involves the solid-phase synthesis from resin-bound 2-bromophenylacetylated amino acids, which after reduction and palladium-catalyzed intramolecular cyclization, provides disubstituted indolines . Additionally, strategies starting from acyclic alpha-phosphoryloxy enecarbamates have been developed to synthesize 2-substituted indolines through chemoselective cross-coupling and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of indoline derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, the crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, reveals a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, indicating the diverse conformations that indoline derivatives can adopt .

Chemical Reactions Analysis

Indoline derivatives can undergo a variety of chemical reactions. For example, 2-bromo(chloro)-3-selenyl(sulfenyl)indoles can be synthesized through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Additionally, indolines can be transformed into indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines via copper-catalyzed cascade reactions , or into indolo- and pyrrolo[1,2-a]quinolines through palladium-catalyzed Sonogashira-coupling conjoined with C-H activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)indoline would be influenced by the presence of the bromine atom, which is a heavy and reactive substituent. This can affect the compound's density, boiling and melting points, solubility, and reactivity. The bromine atom also allows for further functionalization through various coupling reactions due to its ability to be substituted by other groups. The specific properties of 2-(4-Bromophenyl)indoline are not detailed in the provided papers, but the properties of related compounds, such as those mentioned in the synthesis and molecular structure analysis, can offer insights into the behavior of this compound.

科学研究应用

缺血性卒中治疗

包括“2-(4-溴苯基)吲哚啉”在内的吲哚啉衍生物已被设计、合成和生物学评价为用于对抗缺血性卒中的多功能神经保护剂 . 这些化合物对 H2O2 诱导的 RAW 264.7 细胞死亡显示出显着的保护作用 . 一些化合物显着提高了氧葡萄糖剥夺/再灌注 (OGD/R) 诱导的神经元损伤中的细胞存活率 . 它们还表现出与 N-甲基-D-天冬氨酸受体 2B (NMDA-GluN2B) 的结合亲和力 .

抗氧化活性

吲哚啉衍生物已显示出显着的抗氧化活性。 已发现它们可以保护 RAW 264.7 细胞免受 H2O2 诱导的死亡 . 这表明“2-(4-溴苯基)吲哚啉”可能用于需要抗氧化特性的治疗中。

抗炎活性

已发现一些吲哚啉衍生物可以降低 LPS 诱导的炎症细胞因子分泌,包括 BV-2 细胞中的 TNF-α、IL-6 和 NO . 这表明“2-(4-溴苯基)吲哚啉”可能具有抗炎应用。

抗病毒活性

据报道,包括吲哚啉衍生物在内的吲哚衍生物具有抗病毒活性 . 特定的吲哚衍生物对流感 A 病毒和柯萨奇 B4 病毒显示出抑制活性 .

抗 HIV 活性

据报道,吲哚衍生物也具有抗 HIV 活性 . 据报道,新型吲哚基和氧代色满基黄酮衍生物具有作为抗 HIV-1 剂的潜力 .

抗癌活性

据报道,吲哚衍生物具有抗癌活性 . 这表明“2-(4-溴苯基)吲哚啉”可能用于癌症治疗。

未来方向

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Therefore, 2-(4-Bromophenyl)indoline, as an indoline derivative, may also have potential for further exploration in pharmaceutical applications.

作用机制

Target of Action

It is known that indole derivatives, which include 2-(4-bromophenyl)indoline, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Others have been found to bind selectively with the COX-2 receptor, showing anti-inflammatory activity

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways

Pharmacokinetics

The indoline structure is commonly found in natural and synthetic compounds with medicinal value and is now beginning to be exploited as the basic backbone of various drugs

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects

Action Environment

It is known that the broad application of suzuki–miyaura coupling, a method often used in the synthesis of compounds like 2-(4-bromophenyl)indoline, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(4-Bromophenyl)indoline may be influenced by the conditions under which it is synthesized and stored.

生化分析

Biochemical Properties

2-(4-Bromophenyl)indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(4-Bromophenyl)indoline, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

2-(4-Bromophenyl)indoline has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the replication of viruses, the proliferation of cancer cells, and the inflammatory response . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles. The compound’s impact on cellular metabolism can also result in altered energy production and utilization, affecting overall cell function and viability.

Molecular Mechanism

The molecular mechanism of 2-(4-Bromophenyl)indoline involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. At the molecular level, this compound can bind to enzymes and receptors, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain viral enzymes, preventing viral replication . Additionally, 2-(4-Bromophenyl)indoline can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromophenyl)indoline can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of the compound is crucial for its effectiveness, as degradation can lead to the formation of inactive or toxic byproducts. Studies have shown that indole derivatives can remain stable under certain conditions, but their stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function can include changes in cell proliferation, differentiation, and apoptosis, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(4-Bromophenyl)indoline can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships can be studied to identify safe and effective dosage ranges.

Metabolic Pathways

2-(4-Bromophenyl)indoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 2-(4-Bromophenyl)indoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cells, 2-(4-Bromophenyl)indoline can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of the compound can be influenced by factors such as its chemical properties, interactions with cellular components, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of 2-(4-Bromophenyl)indoline can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the cytoplasm, nucleus, or mitochondria, where they can interact with specific biomolecules and influence cellular processes. The subcellular localization of 2-(4-Bromophenyl)indoline can determine its accessibility to target enzymes or receptors and its ability to modulate cellular functions.

属性

IUPAC Name |

2-(4-bromophenyl)-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDWMUCLJQQMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)